(3,4-Dimethoxybenzylidene)malononitrile

Beschreibung

Significance in Contemporary Chemical Research

The significance of (3,4-Dimethoxybenzylidene)malononitrile in modern chemical research is multifaceted. It serves as a versatile intermediate and a foundational scaffold in medicinal chemistry and materials science. researchgate.net In medicinal chemistry, it is a key precursor for synthesizing various heterocyclic compounds with potential therapeutic activities. Research has specifically highlighted its use in the development of potential anticancer agents, with studies indicating that its derivatives can exhibit cytotoxic effects against cancer cell lines.

Another significant area of research is in dermatology and cosmetics, where it is investigated for its inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov This property makes it a candidate for agents aimed at addressing hyperpigmentation. nih.gov In the field of materials science, the compound's derivatives are explored for their nonlinear optical (NLO) properties and favorable dielectric characteristics, suggesting potential applications in advanced electronics and photonics. researchgate.net

Historical Context of Malononitrile (B47326) Derivatives in Organic Synthesis

Malononitrile (CH₂(CN)₂) is a highly versatile reagent in organic chemistry, primarily due to the reactivity of its central methylene (B1212753) group, which is activated by the two adjacent cyano (nitrile) groups. researchgate.netnih.gov This unique reactivity has made malononitrile and its derivatives crucial building blocks in organic synthesis for many years. researchgate.netissr-journals.org

Historically, the most prominent reaction involving malononitrile is the Knoevenagel condensation, where it reacts with aldehydes or ketones to form substituted alkenes known as alkylidenemalononitriles. researchgate.netresearchgate.net This reaction is fundamental to the synthesis of a vast array of compounds. researchgate.net Malononitrile derivatives have been widely used as key intermediates in the production of pharmaceuticals, dyes, pesticides, and organic semiconductors. researchgate.netissr-journals.org Their ability to participate in a wide range of chemical reactions has cemented their role as indispensable tools for synthetic chemists. researchgate.net

Scope of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, characterization, and application.

Synthesis: The compound is most commonly synthesized via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (B141060) with malononitrile. Various catalysts and conditions have been explored to optimize this synthesis, with reported yields often exceeding 80% under certain conditions. nih.gov

Table 2: Typical Synthesis of this compound via Knoevenagel Condensation

| Component | Role | Example |

|---|---|---|

| Reactants | Aldehyde and Active Methylene Compound | 3,4-Dimethoxybenzaldehyde and Malononitrile |

| Catalyst | Base | Piperidine (B6355638) or Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Reaction Medium | Ethanol (B145695), often in an aqueous mixture |

| Conditions | Temperature | Heating at reflux or around 55°C |

| Yield | Product Efficiency | Ranges from 35% to over 92% depending on specific derivative and conditions nih.gov |

Research Findings: Detailed research has delved into the biological potential of this compound and its derivatives. Studies have shown that certain derivatives possess significant anti-cancer properties, with mechanisms potentially involving the induction of apoptosis through the generation of reactive oxygen species (ROS). Furthermore, extensive research has been conducted on its role as a tyrosinase inhibitor. nih.gov While this compound itself is studied, related derivatives like 2-(3,4-dihydroxybenzylidene)malononitrile have shown potent inhibitory activity against this enzyme, highlighting a structure-activity relationship that is a key focus of ongoing research. nih.govoncotarget.com

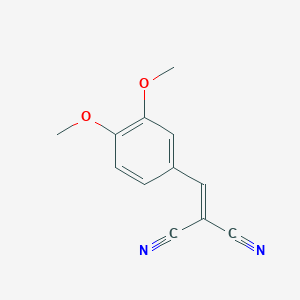

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENWPBQTHLAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952171 | |

| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-80-7 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2972-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Knoevenagel Condensation Approaches

The Knoevenagel condensation for this compound has been executed using a variety of catalytic systems and reaction conditions, reflecting an evolution from traditional methods towards more efficient and environmentally conscious processes.

Historically, the synthesis of (3,4-Dimethoxybenzylidene)malononitrile has been achieved through base-catalyzed Knoevenagel condensation. Weak bases like piperidine (B6355638) are commonly employed as catalysts. rasayanjournal.co.in In a typical procedure, 3,4-dimethoxybenzaldehyde (B141060) and malononitrile (B47326) are reacted in ethanol (B145695), with a catalytic amount of piperidine. The reaction mixture is often heated to reflux for a period, during which the product precipitates as a yellow solid. Yields for this method have been reported in the range of 59–78%.

Other bases such as sodium hydroxide (B78521) (NaOH) and sodium ethoxide have also been utilized. rasayanjournal.co.in A method using a catalytic amount of NaOH in an ethanol and water mixture at 55 °C has been described, which can be completed in as little as 15 minutes to an hour. The use of potassium hydroxide (KOH) has also been noted. researchgate.net These classical approaches, while effective, often rely on organic solvents. rasayanjournal.co.in

Table 1: Classical Base-Catalyzed Synthesis Conditions

| Base Catalyst | Solvent | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Piperidine | Ethanol | Reflux for 35 minutes | Not specified in source, but produces a "copious" amount. |

| Piperidine (0.05–0.1 eq) | Ethanol | Heating | 59–78% |

| Sodium Hydroxide (NaOH) | Ethanol/Water | 55 °C for 15-60 minutes | Typically >80% |

In response to the growing need for sustainable chemical processes, significant research has focused on developing novel catalysts and greener reaction conditions for the synthesis of benzylidenemalononitrile (B1330407) derivatives. rasayanjournal.co.in These efforts aim to simplify procedures, reduce waste, and utilize environmentally benign materials. rasayanjournal.co.inorientjchem.org

A significant advancement in this area is the use of heterogeneous catalysts, particularly magnetic nanoparticles (MNPs). orientjchem.org Fe₃O₄ (magnetite) nanoparticles have proven to be an efficient, green, and recyclable catalyst for the Knoevenagel condensation. The synthesis of this compound can be carried out by refluxing the reactants in ethanol with a 20 mol% loading of Fe₃O₄ MNPs for just 30 minutes.

The key advantage of this method is the ease of catalyst separation; the Fe₃O₄ nanoparticles can be recovered from the reaction mixture using an external magnet and can be washed, dried, and reused for multiple cycles without a significant drop in catalytic activity. orientjchem.org This approach not only simplifies the product purification process but also aligns with the principles of green chemistry by minimizing catalyst waste. orientjchem.org The development of these catalysts involves synthesizing the nanoparticles, often through a reduction-precipitation method using iron salts, and then applying them in the reaction. orientjchem.orgresearchgate.netnih.gov

Ammonium (B1175870) acetate (B1210297) has been utilized as an effective catalyst in various synthetic protocols, often in multicomponent reactions where the Knoevenagel adduct is a key intermediate. nih.govnih.gov For instance, it has been used as a catalyst in ethanol under ultrasonic irradiation to facilitate one-pot syntheses. nih.gov A microwave-assisted method for synthesizing benzylidenemalononitrile derivatives employs ammonium acetate as a catalyst in a solvent-free system, with irradiation at 320 W for a very short duration (20–50 seconds). nih.gov

The choice of solvent and reaction conditions profoundly impacts the efficiency, environmental footprint, and work-up procedure of the synthesis.

Classical Solvents: Ethanol is the most frequently cited solvent for traditional base-catalyzed methods. An ethanol/water mixture is also effective and can facilitate product precipitation, simplifying isolation.

Green Solvents: In line with green chemistry principles, ethanol is also favored in nanoparticle-catalyzed reactions. orientjchem.org Water has been explored as a supremely eco-friendly solvent, with catalysts such as alum (KAl(SO₄)₂·12H₂O) being used to promote the condensation at 60°C. rasayanjournal.co.in A water/methanol mixture has also been employed as a medium for reactions catalyzed by NiCu@MWCNT nanohybrids. nih.gov

Solvent-Free and Alternative Energy: Beyond traditional heating, alternative energy sources are being used to drive the reaction. These include microwave irradiation, which can dramatically reduce reaction times, and ultrasonic irradiation, which promotes the reaction at ambient temperatures. nih.govnih.gov Mechanochemical ball milling represents another solvent-free approach, where the reaction is conducted between solid reactants at room temperature, often with a solid organocatalyst. rsc.org

Table 2: Green Synthetic Approaches and Conditions

| Catalyst | Solvent/Condition | Key Advantages |

|---|---|---|

| Fe₃O₄ Magnetic Nanoparticles | Ethanol, Reflux | Easy magnetic recovery, catalyst reusability, short reaction time (30 min). orientjchem.org |

| Ammonium Acetate | Solvent-free, Microwave (320 W) | Extremely rapid reaction (20-50 seconds). nih.gov |

| Alum | Water, 60 °C | Use of a cost-effective, safe catalyst and an environmentally benign solvent. rasayanjournal.co.in |

| Potassium Phthalimide (POPI) | Solvent-free, Ball Milling | Environmentally benign, occurs at ambient temperature. rsc.org |

| NiCu@MWCNT | Water/Methanol (1:1) | High catalytic performance under mild conditions. nih.govresearchgate.net |

Catalyst Development and Green Chemistry Approaches

Reaction Efficiency and Yield Optimization Strategies

Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing waste and reaction time. Key strategies include:

Catalyst Selection: The choice of catalyst is paramount. While classical bases like piperidine are effective, modern catalysts like Fe₃O₄ nanoparticles offer higher efficiency, shorter reaction times, and the significant advantage of recyclability. orientjchem.org Yields for derivatives using base-catalysis in ethanol-water are often above 80%.

Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the reaction's progress. orientjchem.org This allows for the determination of the optimal reaction time, preventing the formation of by-products from prolonged reaction times and ensuring the complete consumption of starting materials.

Simplifying Purification: Several methods result in the product precipitating directly from the reaction mixture, which simplifies isolation to a simple filtration step. For instance, in the NaOH-catalyzed method in ethanol/water, the product's low solubility allows it to be easily collected.

Optimizing Purity: For applications requiring high purity, recrystallization is a standard optimization step. Recrystallizing the crude product from an ethanol/water mixture can achieve purity levels greater than 95%. Washing the filtered solid with cold ethanol can also help remove residual impurities like unreacted aldehyde or malononitrile.

By carefully selecting catalysts, solvents, and reaction conditions, and by employing effective monitoring and purification techniques, the synthesis of this compound can be made highly efficient and adaptable to various laboratory and industrial needs.

Purification Techniques for Research-Grade Samples

The isolation and purification of this compound from a reaction mixture are critical for obtaining research-grade samples with high purity. The choice of purification technique is often dictated by the scale of the synthesis and the nature of the impurities present. Common methods employed include recrystallization, solvent washing, and chromatographic techniques for analysis.

Following synthesis, which often occurs via a Knoevenagel condensation, the crude product typically precipitates as a solid. Initial purification steps usually involve simple filtration of the precipitated solid, followed by washing with various solvents to remove unreacted starting materials and catalysts. nih.govoncotarget.com For many laboratory-scale preparations, these washing steps are sufficient to yield a product of adequate purity. nih.gov However, for applications requiring higher purity, recrystallization is the most frequently employed method.

Recrystallization

Recrystallization is a primary technique for purifying crude this compound. This process relies on the principle of differential solubility of the compound and impurities in a selected solvent or solvent system at different temperatures. A hot, saturated solution of the crude product is prepared and then allowed to cool slowly, leading to the formation of purified crystals.

Ethanol, often in combination with water, is a commonly cited solvent for this purpose. The use of an ethanol/water mixture can yield purities exceeding 95%. Other solvent systems, such as ethyl acetate and n-hexane, have also been utilized effectively. nih.gov The selection of the recrystallization solvent is crucial for maximizing yield and achieving the desired level of purity.

Table 1: Recrystallization Methods for this compound To interact with the data, please click on the column headers to sort.

| Purification Method | Solvent System | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/Water (1:1 v/v) | >95% |

| Recrystallization | Hot Ethanol/Water | Not specified |

| Recrystallization | Aqueous Ethanol | Not specified |

Solvent Washing

After the initial filtration of the synthesized product, washing the solid with appropriate solvents is a crucial step to remove residual reactants and catalysts. This simple yet effective technique can significantly enhance the purity of the final compound.

The choice of washing solvent is critical; it should readily dissolve impurities such as unreacted 3,4-dimethoxybenzaldehyde and malononitrile while having minimal solubility for the desired product, especially at lower temperatures. Ethanol is frequently used for this purpose. nih.gov Washing with cold ethanol is particularly effective for removing residual aldehyde or malononitrile impurities. In some procedures, a sequence of washes with different solvents, such as ethanol followed by ether, is employed to ensure the removal of a broader range of impurities.

Table 2: Solvent Washing Protocols for this compound To interact with the data, please click on the column headers to sort.

| Washing Solvents | Purpose |

|---|---|

| Cold Ethanol | Removal of residual aldehyde and malononitrile |

| Ethanol and Water | General purification post-filtration |

Chromatographic Analysis

While recrystallization and washing are the primary methods for purification, chromatographic techniques are essential for assessing the purity of the final research-grade sample. Thin-Layer Chromatography (TLC) is widely used to monitor the progress of the synthesis reaction, ensuring the consumption of starting materials before work-up.

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. It provides detailed information about the composition of the sample and can detect trace impurities that may not be apparent by other means.

Table 3: Chromatographic Conditions for Purity Analysis To interact with the data, please click on the column headers to sort.

| Technique | Details | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Mobile Phase: Dichloromethane/Ethyl Acetate | Reaction Monitoring |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been crucial in verifying the molecular framework of (3,4-Dimethoxybenzylidene)malononitrile.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to each type of proton in the molecule. High-resolution analysis in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) allows for precise assignment of the chemical shifts (δ) and coupling constants (J).

The spectrum is characterized by a singlet for the vinylic proton at approximately 8.33-8.37 ppm. nih.govresearchgate.net The aromatic protons on the dimethoxy-substituted benzene (B151609) ring appear in the range of 7.20 to 7.65 ppm. nih.govresearchgate.net Specifically, the proton at the 5'-position is observed as a doublet at around 7.20 ppm with a coupling constant of J = 8.5 Hz. researchgate.net The protons at the 2'- and 6'-positions are more complex, with one appearing as a doublet at ~7.62 ppm (J = 1.5 Hz) and the other as a doublet of doublets at ~7.59 ppm (J = 8.5, 1.5 Hz). researchgate.net

Two sharp singlets are observed for the non-equivalent methoxy (B1213986) (–OCH₃) groups at chemical shifts of approximately 3.78-3.80 ppm and 3.87-3.89 ppm. nih.govresearchgate.net These characteristic signals confirm the presence and electronic environment of the two methoxy substituents on the benzylidene moiety. chemspider.com

¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 8.33 | s | - | Vinylic H | researchgate.net |

| 7.62 | d | 1.5 | Aromatic H (2'-H) | researchgate.net |

| 7.59 | dd | 8.5, 1.5 | Aromatic H (6'-H) | researchgate.net |

| 7.20 | d | 8.5 | Aromatic H (5'-H) | researchgate.net |

| 3.87 | s | - | -OCH₃ | researchgate.net |

| 3.78 | s | - | -OCH₃ | researchgate.net |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, recorded in DMSO-d₆, shows distinct peaks for each carbon atom. researchgate.net

Key signals include those for the two nitrile (–C≡N) carbons, which appear around δ 114.8 and 115.5 ppm. researchgate.net The carbon atoms of the two methoxy groups are observed at δ 56.1 and 56.7 ppm. researchgate.net The aromatic carbons of the benzene ring and the carbons of the vinyl group are found in the region between 112.5 and 161.3 ppm. researchgate.net The vinylic carbon attached to the aromatic ring resonates at approximately 161.3 ppm, while the carbon atom bearing the two nitrile groups is found significantly upfield at around 77.3 ppm. researchgate.net

¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 161.3 | Vinylic C | researchgate.net |

| 155.1 | Aromatic C-O | researchgate.net |

| 149.4 | Aromatic C-O | researchgate.net |

| 128.0 | Aromatic C-H | researchgate.net |

| 124.8 | Aromatic C | researchgate.net |

| 115.5 | -C≡N | researchgate.net |

| 114.8 | -C≡N | researchgate.net |

| 112.7 | Aromatic C-H | researchgate.net |

| 112.5 | Aromatic C-H | researchgate.net |

| 77.3 | Vinylic C-(CN)₂ | researchgate.net |

| 56.7 | -OCH₃ | researchgate.net |

| 56.1 | -OCH₃ | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the principal functional groups within the molecule. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays several characteristic absorption bands. nih.gov

The most prominent feature is a strong, sharp absorption band in the region of 2215-2223 cm⁻¹, which is indicative of the nitrile (C≡N) group's stretching vibration. nih.govchemspider.com The spectrum also shows bands corresponding to C-H stretching of the aromatic ring and methoxy groups around 2833-2933 cm⁻¹. nih.govchemspider.com The presence of the carbon-carbon double bond (C=C) of the benzylidene group is confirmed by an absorption peak around 1613 cm⁻¹. nih.gov

Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~2218 | Stretching | Nitrile (C≡N) | chemspider.com |

| 2917 | Stretching | C-H (Aromatic/Methoxy) | nih.gov |

| 1613 | Stretching | C=C (Alkene) | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles in the solid state.

A study involving single-crystal X-ray diffraction analysis was conducted to determine the three-dimensional structure of this compound. nih.gov Data for the analysis was collected on a CCD area-detector diffractometer using MoKα radiation (λ = 0.71073 Å) at room temperature (293 K). nih.gov The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares procedures (SHELXL97). nih.gov The analysis confirmed the molecular connectivity and revealed a dihedral angle of 13.49 (7)° between the phenyl ring and the propanedinitrile fragment. nih.gov The crystal structure is stabilized by various intramolecular and intermolecular hydrogen bonds. nih.gov

The crystallographic analysis revealed that this compound crystallizes in the triclinic system. nih.gov The specific space group was identified as P-1. nih.gov The detailed unit cell parameters determined from the diffraction data are presented in the table below. nih.gov

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a | 7.5726 (4) Å | nih.gov |

| b | 8.9178 (4) Å | nih.gov |

| c | 9.2334 (5) Å | nih.gov |

| α | 93.832 (4)° | nih.gov |

| β | 104.641 (4)° | nih.gov |

| γ | 110.379 (5)° | nih.gov |

| Z (Molecules per unit cell) | 2 | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzaldehyde (B141060) |

| Malononitrile (B47326) |

| Piperidine (B6355638) |

| Ethanol (B145695) |

| Potassium bromide |

Molecular Conformation and Dihedral Angle Investigations

X-ray crystallography provides definitive evidence of the compound's three-dimensional structure. The title compound crystallizes in the triclinic space group P-1. irphouse.com A crucial aspect of its conformation is the relative orientation of the dimethoxy-substituted phenyl ring and the malononitrile (propanedinitrile) fragment.

The investigation revealed that the molecule is nearly planar. The dihedral angle, which measures the twist between the plane of the phenyl ring and the plane of the propanedinitrile group, was determined to be 13.49 (7)°. irphouse.com This small angle indicates a significant degree of conjugation across the molecule.

| Crystallographic Data and Dihedral Angle | |

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ irphouse.com |

| Crystal System | Triclinic irphouse.com |

| Space Group | P-1 irphouse.com |

| Unit Cell Parameters | a = 7.5726 (4) Å, b = 8.9178 (4) Å, c = 9.2334 (5) Å irphouse.com |

| α = 93.832 (4)°, β = 104.641 (4)°, γ = 110.379 (5)° irphouse.com | |

| Dihedral Angle (Phenyl ring to Propanedinitrile fragment) | 13.49 (7)° irphouse.com |

Intermolecular and Intramolecular Interactions

The stability of the crystal structure of this compound is maintained by a network of weak hydrogen bonds. These non-covalent interactions are critical in defining the molecular packing in the solid state. irphouse.com

The analysis identified both intramolecular and intermolecular hydrogen bonds. An intramolecular C-H…N bond contributes to the planarity of the molecule. The crystal packing is further stabilized by intermolecular C-H…N and C-H…O hydrogen bonds, which link adjacent molecules together. irphouse.com

| Hydrogen Bond Interactions in this compound | |

| Interaction Type | Description |

| Intramolecular | C-H…N irphouse.com |

| Intermolecular | C-H…N and C-H…O irphouse.com |

These interactions play a fundamental role in the supramolecular assembly of the compound in its crystalline form.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The B3LYP hybrid functional is a widely used method for these calculations, providing reliable results for a variety of organic compounds. researchgate.netepstem.netdergipark.org.tr DFT calculations are instrumental in determining the distribution of electrons within a molecule and predicting its stability and reactivity.

HOMO-LUMO Gap Analysis and Electron Density Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irphouse.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irphouse.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For molecules similar in structure to (3,4-Dimethoxybenzylidene)malononitrile, such as (E)-2-(3,4-dimethoxy)benzylidene)hydrazine carbothioamide, the HOMO-LUMO gap has been calculated to be approximately 4.147 eV, indicating significant chemical reactivity. rjpn.org

The electron density distribution in this compound is characterized by a clear separation of the frontier orbitals. The HOMO is typically localized on the electron-rich 3,4-dimethoxybenzylidene portion of the molecule, which acts as the electron donor. Conversely, the LUMO is concentrated on the electron-withdrawing malononitrile (B47326) group (the dicyanovinyl group), which serves as the electron acceptor. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer upon photoexcitation.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. neliti.com |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. dergipark.org.tr |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. neliti.com |

| Electrophilicity Index | ω | μ2 / (2η) (where μ = -χ) | Measures the ability of a species to accept electrons. dergipark.org.tr |

Optimized Molecular Geometries (Ground and Excited States)

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For the ground state of this compound, these calculations predict a nearly planar structure. This theoretical finding is strongly supported by experimental data from single-crystal X-ray diffraction studies. irphouse.com

Experimental results show that the dihedral angle between the phenyl ring and the propanedinitrile fragment is a mere 13.49°, confirming the planarity of the molecule. irphouse.com The crystal structure is further stabilized by a network of intramolecular and intermolecular hydrogen bonds. irphouse.com DFT calculations can accurately reproduce these experimental geometric parameters, such as bond lengths and angles, validating the computational model. najah.edu Similar calculations can be performed for the excited state to understand how the molecular geometry changes upon absorption of light.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Phenyl Ring vs. Propanedinitrile) | 13.49 (7)° |

| Unit Cell Parameter 'a' | 7.5726 (4) Å |

| Unit Cell Parameter 'b' | 8.9178 (4) Å |

| Unit Cell Parameter 'c' | 9.2334 (5) Å |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the properties related to light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It is an extension of DFT used to calculate excited-state properties, such as electronic absorption and emission spectra. mdpi.comnih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by computing the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The results are typically presented as absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the calculations would predict strong absorption in the UV region, which is characteristic of molecules with extensive π-conjugated systems. nih.gov The primary absorption band corresponds to the π → π* electronic transition. nih.gov While experimental spectra are often recorded in a solvent, TD-DFT calculations can be performed both in the gas phase and with a solvent model to account for environmental effects, which can cause a shift in the absorption maxima. nih.gov Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum.

Analysis of Optical Transitions and Intramolecular Charge Transfer (ICT)

The dominant optical transition responsible for the main absorption band in this compound is the HOMO → LUMO transition. As established by the ground-state DFT calculations, the HOMO and LUMO are spatially separated. Therefore, the excitation of an electron from the HOMO to the LUMO results in a significant redistribution of electron density.

This process is known as Intramolecular Charge Transfer (ICT), where electron density moves from the electron-donating dimethoxybenzylidene moiety to the electron-accepting malononitrile moiety. mdpi.comnih.gov This ICT character is a defining feature of push-pull chromophores and is responsible for many of their interesting photophysical and nonlinear optical properties. The efficiency of this charge transfer is a key factor in potential applications such as in dye-sensitized solar cells or nonlinear optics. nih.gov

Quantum Chemical Investigations of Spectroscopic Parameters

Beyond electronic structure and spectra, quantum chemical calculations can predict various other spectroscopic parameters. The molecular electrostatic potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecular surface. dergipark.org.tr It uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). dergipark.org.tr For this compound, the MEP would show negative potential around the nitrogen atoms of the nitrile groups and positive potential near the hydrogen atoms of the benzene (B151609) ring.

Furthermore, DFT calculations are routinely used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts (¹H and ¹³C). rjpn.orgresearchgate.net Comparing these theoretical spectroscopic data with experimental results serves as a crucial validation of the computed molecular structure. rjpn.org

Thermodynamic Property Calculations and Correlations

Theoretical and computational chemistry provides a powerful lens for understanding the thermodynamic properties of molecules like this compound. While specific experimental thermodynamic data for this exact compound are not extensively documented in publicly available literature, its properties can be reliably predicted using established computational methodologies. Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between accuracy and computational cost.

Quantum chemical calculations, particularly using DFT methods such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry and calculate key thermodynamic parameters. clinicsearchonline.org For similar molecular structures, these calculations have shown excellent agreement with experimental data where available. clinicsearchonline.org The effect of temperature on thermodynamic properties such as Gibbs free energy, enthalpy, and entropy can be thoroughly examined through these computational models. researchgate.net

The process typically involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface and deriving thermodynamic data.

For a related compound, (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, DFT/B3LYP calculations were used to determine its optimized geometry, which closely matched experimental X-ray data. clinicsearchonline.org Similar approaches are applied to malononitrile derivatives, where the temperature dependence of thermodynamic parameters is explored to understand the compound's stability and reactivity. researchgate.net

Below is an illustrative table of thermodynamic parameters that can be calculated for this compound using DFT methods, based on studies of analogous compounds. researchgate.net

| Thermodynamic Parameter | Description | Typical Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | DFT/B3LYP with a suitable basis set |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | DFT/B3LYP with a suitable basis set |

| Standard Entropy (S°) | The absolute entropy of one mole of the compound at standard conditions. | DFT/B3LYP with a suitable basis set |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. | DFT/B3LYP with a suitable basis set |

Solvent Effects on Electronic and Optical Properties: Theoretical Models

The electronic and optical properties of this compound, a donor-π-acceptor (D-π-A) type molecule, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, can be effectively studied using theoretical models that account for solvent effects. Time-Dependent Density Functional Theory (TD-DFT) is a principal method for investigating electronic transitions and predicting UV-visible absorption spectra. dntb.gov.uanih.gov

To simulate the influence of a solvent, these quantum mechanical calculations are often combined with a continuum model, such as the Polarizable Continuum Model (PCM). dntb.gov.ua This approach models the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments.

Key electronic and optical properties investigated through these models include:

UV-visible Absorption Spectra: TD-DFT calculations can predict the maximum absorption wavelength (λmax) in various solvents. An increase in solvent polarity typically leads to a bathochromic (red) shift in the λmax for D-π-A compounds due to the stabilization of the more polar excited state. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Solvents can influence this energy gap, thereby affecting the electronic transitions. nih.gov

Dipole Moments: The ground and excited state dipole moments can be calculated to understand the charge distribution within the molecule and how it changes upon excitation. The change in dipole moment upon excitation is directly related to the extent of solvatochromism.

Nonlinear Optical (NLO) Properties: Properties such as polarizability and hyperpolarizability, which are important for applications in photonics and optoelectronics, are also influenced by the solvent and can be computed. researchgate.net

For example, a computational study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile used TD-DFT to predict the electronic transition bands. The study reported a transition at 276.4 nm in the gas phase, which is attributed to the HOMO to LUMO excitation. nih.gov In another study on a different acrylonitrile (B1666552) derivative, the optical bandgaps were calculated to be 3.106 eV in acetone (B3395972) and 3.088 eV in DMSO, demonstrating the solvent's role in tuning these electronic properties. researchgate.netcitedrive.com

The following interactive table presents typical data obtained from theoretical studies on the solvent effects on the electronic and optical properties of malononitrile derivatives. nih.govresearchgate.netcitedrive.com

| Property | Solvent: Gas Phase / Low Polarity (e.g., Acetone) | Solvent: High Polarity (e.g., DMSO) | Computational Method |

|---|---|---|---|

| λmax (nm) | 276.4 (Calculated for a similar malononitrile derivative) nih.gov | Data not specifically available for this solvent, but a red shift is expected. | TD-DFT/B3LYP |

| Optical Bandgap (eV) | 3.106 (For a related acrylonitrile in Acetone) researchgate.netcitedrive.com | 3.088 (For a related acrylonitrile in DMSO) researchgate.netcitedrive.com | DFT/B3LYP |

| Ground State Dipole Moment (Debye) | Calculations would show a specific value. | Calculations would show an increased value compared to the gas phase. | DFT/B3LYP/PCM |

| First Hyperpolarizability (β) | Calculations provide a baseline value. | Solvent can enhance the NLO response. | DFT/B3LYP/PCM |

These theoretical models are invaluable for rationalizing experimental observations and for designing novel molecules with tailored electronic and optical properties for specific applications. dntb.gov.ua

Derivatization Chemistry and Synthetic Applications

Utilization as a Building Block in Heterocyclic Synthesis

(3,4-Dimethoxybenzylidene)malononitrile is extensively used as a starting material for the synthesis of numerous heterocyclic derivatives. The following sections detail the synthesis of several important classes of these compounds.

The synthesis of 5-aminopyrazole derivatives from this compound is a well-established and straightforward process. This transformation is typically achieved through a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303). The reaction proceeds via a Michael addition of hydrazine to the activated double bond of the benzylidenemalononitrile (B1330407), followed by an intramolecular cyclization involving one of the nitrile groups. This method provides a direct route to highly functionalized aminopyrazoles. researchgate.netbeilstein-journals.org For instance, the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol (B145695) yields 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile. This aminopyrazole derivative is a crucial intermediate for the synthesis of more complex fused heterocyclic systems. researchgate.netnih.gov The general reaction is outlined below:

Scheme 1: General synthesis of 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile.

Scheme 1: General synthesis of 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile.A study reported a three-component mechanochemical reaction of azo-linked aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) or p-tolylhydrazine to produce 5-amino-pyrazole-4-carbonitriles in high yields. researchgate.net

| Reactants | Product | Conditions | Yield | Reference |

| This compound, Hydrazine hydrate | 5-Amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | Ethanol, Reflux | Good to Excellent | researchgate.netbeilstein-journals.org |

| Azo-linked aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-pyrazole-4-carbonitriles | Mechanochemical, Room Temperature | High | researchgate.net |

| Phenylmalononitrile, Hydrazine hydrate | 3,5-Diamino-4-phenylpyrazole | Not specified | Not specified | journalcra.com |

This compound is also a valuable precursor for the synthesis of aminopyrimidine derivatives. One common method involves a three-component reaction with an aldehyde (in this case, the 3,4-dimethoxybenzaldehyde (B141060) moiety is already incorporated), malononitrile, and a suitable amidine source like urea (B33335) or thiourea (B124793). For example, the reaction of this compound with thiourea in the presence of a base catalyst can yield 4-amino-6-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile. lookchem.comclockss.org Similarly, using guanidine (B92328) hydrochloride as the amidine source leads to the formation of 2,6-diamino-4-(3,4-dimethoxyphenyl)pyrimidine-5-carbonitrile. consensus.app These reactions highlight the versatility of the malononitrile moiety in constructing six-membered heterocyclic rings.

Scheme 2: Synthesis of aminopyrimidine derivatives from this compound.

Scheme 2: Synthesis of aminopyrimidine derivatives from this compound.| Reagent 2 | Product | Conditions | Yield | Reference |

| Thiourea | 4-Amino-6-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | EtOH, Reflux, MgO catalyst | High | lookchem.com |

| Guanidine hydrochloride | 2,6-Diamino-4-(3,4-dimethoxyphenyl)pyrimidine-5-carbonitrile | Ethanol, Reflux, Fe(acac)3 catalyst | Excellent | consensus.app |

| Urea | 4-Amino-6-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | EtOH, Reflux, MgO catalyst | High | lookchem.com |

The aminopyrazole derivatives obtained from this compound serve as key intermediates for the synthesis of fused heterocyclic systems. For instance, 5-amino-3-methyl-4-((2-phenylhydrazono)methyl)-2,4-dihydro-3H-pyrazol-3-one can be cyclized using phosphorus oxychloride to yield 3-(3-phenyl-4,6-disubstituted-1,6-dihydropyrazolo[3,4-c]pyrazole-1-carbonyl)-2H-chromen-2-ones. rsc.org While this example starts from a different pyrazole (B372694), the synthetic strategy is applicable to derivatives of this compound.

Imidazo[1,2-b]pyrazole derivatives can be synthesized from 5-aminopyrazole-4-carbonitrile, which is a direct product of this compound and hydrazine. researchgate.net The synthesis of 1H-imidazo[1,2-b]pyrazoles can be achieved through a sequential one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction of 5-aminopyrazole-4-carbonitrile, an aldehyde, and an isocyanide. researchgate.net This method allows for the rapid construction of a library of diversely substituted imidazo[1,2-b]pyrazoles. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, Hydrazonoyl halides | POCl3 | Pyrazolo[3,4-c]pyrazole derivatives | rsc.org |

| 5-Aminopyrazole-4-carbonitrile | Aldehydes, Isocyanides | 1H-Imidazo[1,2-b]pyrazole derivatives | researchgate.net |

Pyrazolo[3,4-d]pyrimidine derivatives can be readily synthesized from the intermediate 5-amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile. For example, reaction with formamide, urea, or thiourea can afford the corresponding pyrazolo[3,4-d]pyrimidines. rsc.org Another route involves the hydrolysis of the cyano group to a carboxylic acid, followed by reaction with acetic anhydride (B1165640) to form a pyrazolo[3,4-d]oxazin-4-one intermediate, which can then be condensed with various amines to yield a series of substituted pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org

The synthesis of pyrazolo[1,5-e]tetrazole is less direct. However, related fused systems like pyrazolo[5,1-d] researchgate.netresearchgate.netrsc.orgnih.govtetrazine-4(3H)-ones have been prepared from 5-aminopyrazoles. mdpi.com A plausible route to pyrazolo[1,5-e]tetrazoles could involve the diazotization of the 5-amino group of the pyrazole intermediate followed by cyclization. More specifically, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgresearchgate.netnih.govtriazine sulfonamides has been achieved through a multi-step process starting from a chlorosulfonylated pyrazole which undergoes nucleophilic substitution with sodium azide (B81097) to form the fused tetrazole ring system.

| Starting Material | Reagents | Product | Reference |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide, Urea, or Thiourea | Pyrazolo[3,4-d]pyrimidines | rsc.org |

| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate, then base | 2-Thioxo-1H-pyrazolo[1,5-a] researchgate.netresearchgate.netrsc.orgtriazin-4-ones | rsc.org |

| Pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazine derivative | Sodium azide | Pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgresearchgate.netnih.govtriazine |

The synthesis of the specific oxopyrazolo[1,5-b]isoquinoline ring system from this compound is not extensively documented. However, related pyrazolo-isoquinoline structures can be synthesized. For example, pyrazolo[5,1-a]isoquinolines have been synthesized via a ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. bit.edu.cn A more relevant synthesis involves the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with various aromatic and heterocyclic aldehydes in a strong acidic medium, leading to the formation of 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline derivatives. researchgate.netresearchgate.netnih.gov This reaction proceeds through an initial azomethine formation followed by a Pictet-Spengler type cyclization. While this yields a different regioisomer and lacks the oxo functionality, it demonstrates a feasible approach to constructing the pyrazolo-isoquinoline core from aminopyrazole precursors derived from this compound.

| Starting Material | Reagents | Product | Reference |

| 4-(3,4-Dimethoxyphenyl)-5-aminopyrazoles | Aromatic/Heterocyclic Aldehydes | 5-Aryl(heteroaryl)-pyrazolo[3,4-c]isoquinolines | researchgate.netresearchgate.netnih.gov |

| Pyrazole derivatives | Alkynes | Pyrazolo[5,1-a]isoquinolines | bit.edu.cn |

Quinazolinone derivatives can be synthesized from various starting materials, including anthranilic acid and 2-aminobenzamides. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govorganic-chemistry.org A potential route utilizing the reactivity of this compound could involve its reaction with 2-aminobenzamide (B116534). The reaction would likely proceed via a Michael addition of the amino group of 2-aminobenzamide to the activated double bond of the benzylidenemalononitrile, followed by an intramolecular cyclization and subsequent transformations to form the quinazolinone ring. While direct examples with this compound are scarce, the general reactivity of malononitrile derivatives suggests this as a plausible synthetic strategy. For instance, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines has been shown to produce quinazolinone derivatives. clockss.orgrsc.org Another approach involves the reaction of 2-aminobenzonitriles with alcohols in a tandem reaction to yield quinazolinones.

| General Starting Materials | General Reagents | Product | Reference |

| Anthranilic acid | Chloro-acyl chlorides, Acetic anhydride, Amines | Tricyclic 4(3H)-quinazolinone derivatives | beilstein-journals.org |

| 2-Aminobenzamides | Tertiary amines | Quinazolinone derivatives | clockss.orgrsc.org |

| 2-Aminobenzonitriles | Alcohols | Quinazolinone derivatives |

Synthesis of Substituted Arylidenemalononitrile Analogs

The primary method for synthesizing this compound and its analogs is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with an aromatic aldehyde. nih.gov For the synthesis of this compound itself, 3,4-dimethoxybenzaldehyde is the starting material.

The synthesis of various substituted arylidenemalononitrile analogs typically follows this well-established protocol, where the variation lies in the choice of the substituted benzaldehyde (B42025). The reaction is often carried out in solvents like ethanol, and catalyzed by weak bases such as piperidine (B6355638) or sodium hydroxide (B78521). The reaction generally proceeds under mild conditions, often with gentle heating, and the product, being a solid, can be easily isolated by filtration. The use of green chemistry principles has also been explored, with methods utilizing microwave irradiation or sonication to accelerate the reaction and improve yields, sometimes in solvent-free conditions. nih.gov

The general scheme for the synthesis of arylidenemalononitrile analogs can be represented as follows:

Scheme 1: General Synthesis of Arylidenemalononitrile Analogs via Knoevenagel Condensation

A substituted benzaldehyde reacts with malononitrile in the presence of a base to yield the corresponding substituted arylidenemalononitrile.

The following table summarizes the synthesis of various arylidenemalononitrile analogs, highlighting the diversity of substituents that can be incorporated onto the aromatic ring.

| Aldehyde Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

| 3,4-Dimethoxybenzaldehyde | This compound | Piperidine, Ethanol, Reflux | >80 | |

| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | NiCu@MWCNT, Water/Methanol | 95 ± 1 | wikipedia.org |

| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | NiCu@MWCNT, Water/Methanol | 96 ± 2 | wikipedia.org |

| 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | NiCu@MWCNT, Water/Methanol | 95 ± 3 | wikipedia.org |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | Magnetized Water | - | mdpi.com |

| 4-Hexyloxybenzaldehyde | 2-(4-Hexyloxybenzylidene)malononitrile | Ammonium (B1175870) Acetate (B1210297), Microwave | 62 | nih.gov |

| 4-Decyloxybenzaldehyde | 4-Decyloxybenzylidenemalononitrile | Ammonium Acetate, Microwave | 68 | nih.gov |

Reaction Mechanisms in Derivatization

The derivatization of this compound primarily involves reactions targeting its electrophilic carbon-carbon double bond and the activated cyano groups. The electron-withdrawing nature of the two cyano groups renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its use as a Michael acceptor.

Michael Addition: The Michael addition is a key reaction in the derivatization of this compound. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. adichemistry.com A wide range of nucleophiles can be employed, including carbanions (from malonates, β-ketoesters), amines, and thiols. chemistrysteps.com The reaction is typically base-catalyzed, which generates the nucleophilic species. adichemistry.com

The general mechanism for the Michael addition to this compound can be outlined as follows:

Nucleophile Formation: A base abstracts a proton from the Michael donor to generate a resonance-stabilized carbanion or other nucleophilic species.

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated, typically by the solvent or upon workup, to yield the final Michael adduct.

Scheme 2: General Mechanism of Michael Addition to this compound

A nucleophile attacks the β-carbon of this compound, followed by protonation to form the Michael adduct.

This initial Michael adduct can often undergo subsequent intramolecular cyclization reactions, especially when the nucleophile contains other reactive functional groups. This has been extensively utilized in the synthesis of a variety of heterocyclic compounds, such as pyrans and pyridines. nih.govnih.gov

Cycloaddition Reactions: this compound can also participate in cycloaddition reactions, although this is less common than Michael additions. The electron-deficient double bond can react with dienes in Diels-Alder reactions, though the reactivity is influenced by the electronic nature of both the diene and the dienophile.

Structure-Reactivity Relationships in Synthetic Transformations

The reactivity of this compound in synthetic transformations is significantly influenced by its structural features: the dimethoxy-substituted phenyl ring and the malononitrile moiety.

Influence of the Malononitrile Group: The two cyano groups are powerful electron-withdrawing groups. Their presence has several key effects:

Activation of the Double Bond: The cyano groups strongly activate the C=C double bond towards nucleophilic attack, making this compound an excellent Michael acceptor. adichemistry.com

Acidity of Methylene Protons: In the precursor, malononitrile, the methylene protons are acidic, facilitating the initial Knoevenagel condensation. nih.gov

Participation in Cyclizations: The cyano groups themselves can participate in subsequent reactions, such as cyclization to form heterocyclic rings like pyridines. nih.gov

Influence of the 3,4-Dimethoxybenzylidene Group: The 3,4-dimethoxy substitution on the phenyl ring also plays a crucial role in modulating the reactivity of the molecule.

Steric Effects: While not excessively bulky, the methoxy (B1213986) groups can exert some steric influence on the approach of nucleophiles or other reactants, potentially affecting the stereochemical outcome of reactions.

Stabilization of Intermediates: The electron-donating nature of the methoxy groups can stabilize cationic intermediates that may form during certain reaction pathways, for example, in electrophilic aromatic substitution reactions on the phenyl ring, although reactions at the double bond are more common.

The interplay between the electron-withdrawing malononitrile moiety and the electron-donating dimethoxyphenyl group creates a molecule with a unique reactivity profile, making it a valuable tool for the synthesis of complex and diverse chemical structures.

| Structural Feature | Effect on Reactivity | Example Reaction |

| Malononitrile Group | Activates double bond for nucleophilic attack | Michael Addition |

| Malononitrile Group | Cyano groups can participate in cyclization | Synthesis of Pyridine Derivatives |

| 3,4-Dimethoxy Groups | Electron-donating, influences electronic properties of the conjugated system | Modulates rate of cycloaddition reactions |

| 3,4-Dimethoxy Groups | Can stabilize cationic intermediates | - |

Biological and Biomedical Research Applications

Antineoplastic and Anticancer Activities

Research into (3,4-Dimethoxybenzylidene)malononitrile and its related structures has revealed promising potential in the field of oncology. Studies have investigated its mechanisms of action, cytotoxic effects against various cancer cell lines, and the relationship between its chemical structure and anticancer potency.

The anticancer effects of benzylidene malononitrile (B47326) derivatives are believed to stem from several key cellular mechanisms. Research suggests that these compounds can induce cancer cell death through pathways that involve the disruption of essential cellular processes. nih.gov One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death. In studies on related dimethoxy-aryl compounds, treatment of MCF-7 breast cancer cells led to a significant enhancement of caspases-3/7 activity, key executioner enzymes in the apoptotic pathway.

Furthermore, some synthetic derivatives are thought to act by increasing the production of reactive oxygen species (ROS) and nitric oxide. Elevated ROS levels can lead to oxidative stress, directly damaging proteins, lipids, and DNA, which ultimately triggers apoptosis in cancer cells. Another proposed mechanism involves the stabilization of microtubules, which disrupts the process of cell division and can lead to cell cycle arrest and apoptosis. nih.gov

The cytotoxic potential of compounds structurally related to this compound has been evaluated against several human cancer cell lines. While specific data for the HCTH-6 cell line was not available in the reviewed literature, studies on breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cell lines demonstrate the potential of this chemical class.

For instance, a synthetic curcumin (B1669340) analogue, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), which shares a similar structural motif, was shown to have a selective cytotoxic effect on MCF-7 cells. In another study, newly synthesized dimethoxyaryl-sesquiterpene derivatives, particularly those with a 3,4-dimethoxy pattern, exhibited potent cytotoxic effects against the MCF-7 cell line. The table below summarizes the cytotoxic activities of various related compounds.

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

Note: The following data is for compounds structurally related to this compound and is presented to illustrate the potential of this chemical class. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Dimethoxyaryl-Sesquiterpene Derivative (14c) | MCF-7 (Breast) | 9.0 | |

| Dimethoxyaryl-Sesquiterpene Derivative (10c) | MCF-7 (Breast) | 9.7 | |

| Plastoquinone Analogue (AQ-12) | MCF-7 (Breast) | 6.06 ± 3.09 | |

| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon) | 5.11 ± 2.14 | |

| Diphenyl ditelluride | HCT116 (Colon) | 2.80 | nih.gov |

The relationship between the chemical structure of benzylidenemalononitrile (B1330407) derivatives and their anticancer activity is a critical area of study. Research indicates that the specific arrangement of functional groups on the aryl ring significantly influences cytotoxic potency.

Studies on a series of dimethoxyaryl-sesquiterpene derivatives revealed that the position of the dimethoxy groups is crucial for activity. Compounds featuring a 3,4-dimethoxy pattern on the aromatic ring consistently demonstrated higher cytotoxic effects on MCF-7 cells compared to those with 2,4-dimethoxy, 2,5-dimethoxy, or 3,5-dimethoxy patterns. This suggests that the 3,4-dimethoxy substitution is a favorable structural feature for anticancer potency in this class of compounds.

Nootropic Effects and Neurogenerative Research

While the benzylidenemalononitrile scaffold has been explored for various pharmacological activities, including antiproliferative and antimicrobial effects, its potential in neuroscience remains less defined.

A review of the available scientific literature did not yield specific research findings on the role of this compound in the enhancement of nerve growth or tissue regeneration. While some benzylidenemalononitrile analogs have been noted for β-cell protective effects, direct evidence for neurotrophic or regenerative properties is not presently documented.

There is currently a lack of specific studies in the scientific literature investigating the effects of this compound in preclinical amnesia models or its potential for cognitive enhancement. Further research would be required to determine if this compound has any nootropic activity.

Anti-Melanogenic Activity and Tyrosinase Inhibition

Research into a series of 2-(substituted benzylidene)malononitrile derivatives was undertaken to identify novel tyrosinase inhibitors for potential use as anti-melanogenic agents. nih.gov Tyrosinase is a critical enzyme in the process of melanogenesis, the pathway responsible for melanin (B1238610) synthesis. mdpi.com Inhibiting this enzyme is a primary strategy for controlling skin pigmentation. nih.gov Among the twelve derivatives synthesized and evaluated was this compound, designated as BMN5 in the study. nih.gov

Inhibitory Mechanisms of Tyrosinase Activity

Tyrosinase catalyzes the rate-limiting steps in melanin synthesis, and its inhibition can effectively reduce hyperpigmentation. nih.gov The mechanism of inhibition for this class of compounds was investigated through both enzymatic assays and computational docking simulations.

In a direct enzymatic assay using mushroom tyrosinase, the inhibitory activities of twelve benzylidene malononitrile derivatives were compared. The results indicated that this compound (BMN5) did not exhibit significant inhibitory activity against the tyrosinase enzyme in this experimental setup. nih.govresearchgate.net The study found that among the tested compounds, only the dihydroxy-substituted derivative, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), showed potent direct inhibition of tyrosinase. nih.gov

Docking simulations performed on the most active compound in the series (BMN11) revealed a competitive inhibition mechanism. This involved direct binding to the tyrosinase active site through hydrogen bonds with GLY281 and ASN260 residues, alongside hydrophobic interactions with VAL283, PHE264, and ALA286. nih.govresearchgate.net While docking scores were also predicted for other derivatives, the experimental results confirmed a lack of direct mushroom tyrosinase inhibition for this compound. researchgate.net

Reduction of Melanin Accumulation in Cellular and Skin Models

The ultimate goal of a tyrosinase inhibitor in this context is to reduce the amount of melanin in skin cells. The most promising compound from the investigated series, BMN11, was shown to significantly decrease melanin accumulation in α-melanocyte-stimulating hormone (αMSH)-induced B16F10 melanoma cells and in a human skin model. nih.govresearchgate.net

However, the study did not report specific data on the effects of this compound (BMN5) on melanin content in these cellular or skin models. The focus of the melanin accumulation assays was on the derivative that demonstrated strong direct tyrosinase inhibition. nih.gov

Evaluation of Selectivity and Stability in Anti-Melanogenesis

A significant challenge in the development of anti-melanogenic agents is ensuring high selectivity and stability to avoid unwanted side effects. nih.gov Many potential tyrosinase inhibitors are limited by issues of cytotoxicity or poor stability, which restricts their application in cosmetics and medicine. nih.govmdpi.com

The research into the benzylidene malononitrile series highlighted the general need for compounds with improved selectivity and stability. nih.gov However, specific experimental data evaluating these parameters for this compound were not provided. Further studies would be required to determine its specific profile regarding selectivity towards tyrosinase and its chemical stability in formulations. nih.gov

Other Pharmacological Activities

While the primary focus of the key study was on anti-melanogenic activity, it was noted that the broader class of 2-(substituted benzylidene)malononitrile analogs has been associated with other pharmacological effects in previous research. These reported activities include antimicrobial, anti-proliferative, and β–cell protective effects. nih.gov These findings pertain to the general chemical scaffold rather than specific, documented activities of the this compound derivative itself.

Applications in Advanced Materials Science and Photonics

Dye Technology and Pigment Development

The molecular structure of (3,4-Dimethoxybenzylidene)malononitrile makes it a valuable precursor in the synthesis of certain types of dyes. Its reactivity allows for the creation of colored compounds applicable in various industries.

Research has demonstrated that this compound is utilized as a key intermediate in the production of yellow and magenta dyes. The specific shade and properties of the dye can be tuned through the selection of reactants and synthesis conditions. These dyes are suitable for applications in textiles and coatings.

Table 1: Dye Production from this compound

| Dye Color | Reaction Type | Potential Application |

| Yellow | Condensation with electrophiles | Textiles |

| Magenta | Condensation with aldehydes | Coatings |

The formation of dyes from this compound is predicated on its reactivity with various electrophiles. The compound undergoes condensation reactions, where the active methylene (B1212753) group of the malononitrile (B47326) moiety readily reacts with electrophilic species. This reactivity is fundamental to building larger, conjugated systems that are responsible for the absorption of light in the visible spectrum, thereby producing color.

Optoelectronic Device Development

The electronic characteristics of this compound and its derivatives make them promising candidates for use in modern electronic and photonic technologies. Organic materials are increasingly studied for their potential in optoelectronics due to their tunable properties, potential for large-scale production, and flexibility. nih.gov

This compound belongs to a class of organic materials investigated for their nonlinear optical (NLO) properties. NLO materials are crucial for photonic applications such as data processing, optical switching, and communications. nih.gov These materials interact with intense electromagnetic fields, like those from lasers, to produce a response that is not linearly proportional to the strength of the field, enabling functionalities like frequency conversion and all-optical switching. researchgate.net

Research into similar benzylidene malononitrile derivatives demonstrates their potential for significant third-order NLO responses. researchgate.net Third-order NLO materials are particularly important for applications that rely on the Kerr effect, where the refractive index of the material changes with the intensity of the incident light. researchgate.netnih.gov The intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule is a key factor for high NLO susceptibility. researchgate.net Studies on related compounds show that they can exhibit high third-order nonlinear optical susceptibility (χ(3)) values, making them effective for potential use in optical limiting and other NLO devices. researchgate.netresearchgate.net

Table 2: NLO Properties of a Related Benzylidene Malononitrile Derivative (DMBB) researchgate.net

| NLO Parameter | Measured Value | Significance |

| Nonlinear Refractive Index (n₂) | 3.04 x 10⁻⁹ cm²/W | Indicates a change in refractive index with light intensity, useful for optical switching. |

| Nonlinear Absorption Coeff. (β) | 2.70 x 10⁻⁴ cm/W | The positive value suggests two-photon absorption, applicable in optical power limiting. |

| Third-order NLO Susceptibility (χ(3)) | 3.65 x 10⁻⁶ esu | A high value indicates a strong nonlinear response, making it a promising NLO material. |

This compound has been noted for its favorable dielectric properties, which are critical for applications in microelectronics. Materials with a low dielectric constant are essential for fabricating advanced electronic circuits as they help to reduce signal delay, power dissipation, and crosstalk between interconnects.

In one case study focusing on organic nonlinear optical materials, the compound was specifically highlighted for its thermal stability and low dielectric constant. These characteristics make it a viable candidate for integration into electronic devices to enhance their performance. Its properties suggest suitability as an insulating layer or a component in capacitors within integrated circuits.

Q & A

What are the optimal synthetic conditions for (3,4-Dimethoxybenzylidene)malononitrile, and how can reaction efficiency be monitored?

Basic

The compound is synthesized via Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malononitrile in ethanol, catalyzed by piperidine (0.05–0.1 eq). Reaction progress is monitored by TLC (Rf ~0.6 in DCM/EtOAc). Post-reaction, the product is purified by recrystallization from hot ethanol/water (yield: 59–78%). Key spectroscopic markers include FT-IR nitrile stretches at ~2220 cm⁻¹ and methoxy group signals in ¹H NMR (δ 3.95–4.00 ppm) .

How can structural contradictions in NMR data between synthesized batches be resolved?

Advanced

Discrepancies in aromatic proton signals (e.g., δ 7.28–7.68 ppm for the benzylidene moiety) may arise from solvent polarity or crystallinity. Use deuterated chloroform for consistency and compare with literature data. For unresolved issues, perform X-ray crystallography (if single crystals are obtainable) using SHELXL for refinement . Alternatively, employ 2D NMR (COSY, HSQC) to confirm connectivity .

What methodologies are recommended for analyzing reaction byproducts or unexpected products during synthesis?

Advanced

Orthogonal experimental design (e.g., varying solvent, catalyst, temperature) combined with HPLC or GC-MS can identify byproducts. For example, highlights unexpected alkoxypyridine formation due to solvent interactions. Computational tools (e.g., Gaussian for transition-state modeling) may elucidate competing reaction pathways. Purify intermediates via column chromatography (silica gel, DCM/EtOAc gradients) .

How can the biological activity of this compound be evaluated in kinase inhibition assays?

Advanced

As a Tyrphostin analog (AG-18), its tyrosine kinase inhibition is assessed via in vitro ELISA-based assays using epidermal growth factor receptor (EGFR). Measure IC50 values by titrating the compound against ATP concentrations. For cellular studies, use HT-29 or similar cell lines and monitor autophosphorylation via Western blot .

What computational approaches are suitable for structure-activity relationship (SAR) studies?

Advanced

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps, charge distribution). Correlate with biological data to identify critical substituents. For example, methoxy groups enhance electron density on the benzylidene ring, influencing binding affinity .

How to optimize purity for pharmacological testing?

Basic

Recrystallize from ethanol/water (1:1 v/v) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature range: 141–143°C). Residual aldehyde or malononitrile impurities are removed by washing with cold ethanol .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced

Slow evaporation from ethanol or DCM/hexane mixtures often yields single crystals. If crystallization fails, use the WinGX suite for powder XRD analysis. For twinned crystals, employ SHELXD for structure solution. Validate with R-factor (<5%) and check for disorder using ORTEP-3 .

How does substituent variation on the benzylidene moiety affect reactivity and bioactivity?

Advanced

Comparative studies with analogs (e.g., 2,4-dimethoxy or 3-nitro derivatives) reveal that electron-donating groups (methoxy) stabilize the benzylidene intermediate, accelerating condensation. Bioactivity shifts are assessed via microbial assays (e.g., antimicrobial screening in ) or kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.